1-(3-Fluoro-5-propoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-5-propoxyphenyl)ethanone is an organic compound with the molecular formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluoro group at the 3-position and a propoxy group at the 5-position on the phenyl ring, with an ethanone group attached to the phenyl ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Fluoro-5-propoxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-fluoro-5-propoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
1-(3-Fluoro-5-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(3-Fluoro-5-propoxyphenyl)ethanone is used in various scientific research applications:
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-propoxyphenyl)ethanone depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .
Comparison with Similar Compounds
1-(3-Fluoro-5-propoxyphenyl)ethanone can be compared with other similar compounds such as:
1-(3-Fluoro-5-methoxyphenyl)ethanone: Similar structure but with a methoxy group instead of a propoxy group.
1-(3-Fluoro-5-ethoxyphenyl)ethanone: Similar structure but with an ethoxy group instead of a propoxy group.
1-(3-Fluoro-5-butoxyphenyl)ethanone: Similar structure but with a butoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-(3-fluoro-5-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-4-14-11-6-9(8(2)13)5-10(12)7-11/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASCAXSCKCDKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.